molecular formula C14H15N3O3 B5829732 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide

Cat. No.: B5829732
M. Wt: 273.29 g/mol
InChI Key: FHXWLGINIZJLPX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a nitrobenzamide group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of 4-nitrobenzoyl chloride, which is then reacted with cyclohex-3-en-1-ylamine to form the corresponding amide. The final step involves the formation of the imine linkage through a condensation reaction with an appropriate aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and imine linkage play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity through its interaction with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-chlorobenzamide
  • N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-methylbenzamide

Uniqueness

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-6-8-13(9-7-12)17(19)20)16-15-10-11-4-2-1-3-5-11/h1-2,6-11H,3-5H2,(H,16,18)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWLGINIZJLPX-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.